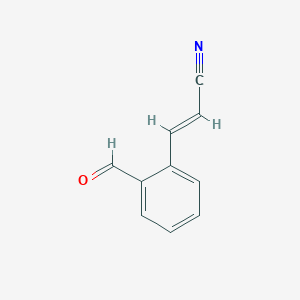
2-Propenenitrile, 3-(2-formylphenyl)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formylphenyl)acrylonitrile is an organic compound characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to an acrylonitrile group (–CH=CH–CN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylphenyl)acrylonitrile typically involves the reaction of benzaldehyde derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde reacts with acrylonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(2-Formylphenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Formylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)acrylonitrile.
Reduction: 3-(2-Formylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(2-Formylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its interaction with nucleophilic centers in biological molecules. As an alkylating agent, it can react with thiol groups in proteins or the tripeptide glutathione, leading to the formation of covalent adducts . This interaction can disrupt normal cellular functions and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: A simpler compound with a nitrile group attached to an ethylene group.
Benzaldehyde: Contains a formyl group attached to a phenyl ring but lacks the acrylonitrile group.
3-(2-Carboxyphenyl)acrylonitrile: An oxidized derivative of 3-(2-Formylphenyl)acrylonitrile.
Uniqueness
3-(2-Formylphenyl)acrylonitrile is unique due to the combination of its formyl and acrylonitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
114215-38-2 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
Clé InChI |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC#N)C=O |
Synonymes |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















